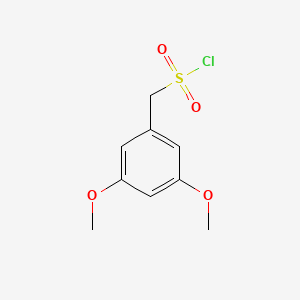![molecular formula C18H14N2O3 B12938217 (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features both benzimidazole and chromene moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the formation of the benzimidazole ring followed by the attachment of the chromene moiety. One common method involves the cyclization of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core . This is followed by the esterification of the benzimidazole with a chromene carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chromene rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methyl derivatives.
Applications De Recherche Scientifique
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved often include inhibition of key enzymes in metabolic pathways or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)phenylmethanone: Similar structure but lacks the chromene moiety.
2-(1H-Imidazol-2-yl)thiazole: Contains an imidazole ring but with a thiazole instead of a chromene.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of both benzimidazole and chromene rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C18H14N2O3 |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
1H-benzimidazol-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c21-18(13-9-12-5-1-4-8-16(12)22-10-13)23-11-17-19-14-6-2-3-7-15(14)20-17/h1-9H,10-11H2,(H,19,20) |
Clé InChI |
UEEHWGCKPPYNHJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


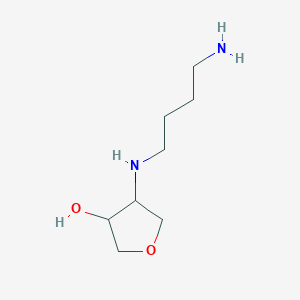
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)
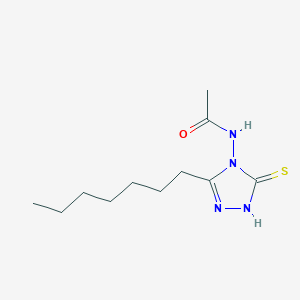
![2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938142.png)

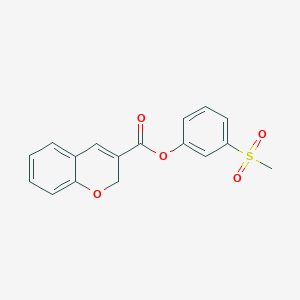
![Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938153.png)

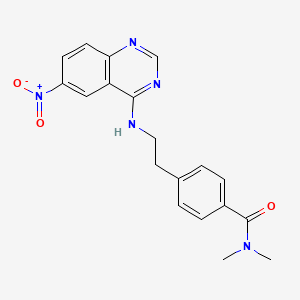
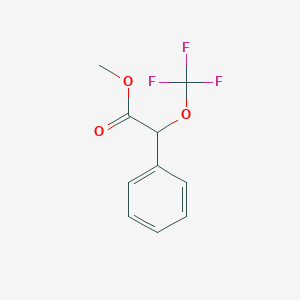
![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
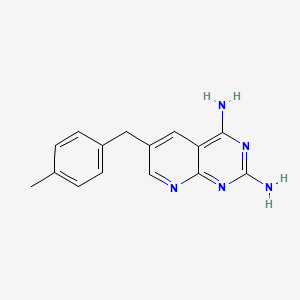
![2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine](/img/structure/B12938176.png)
